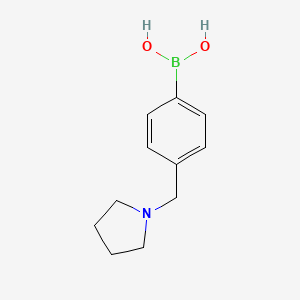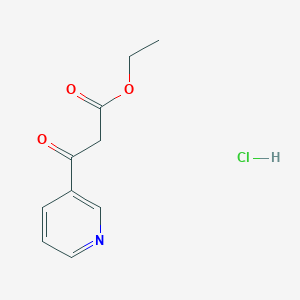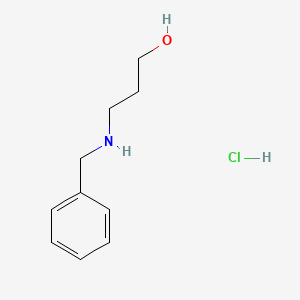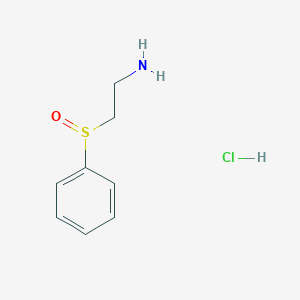
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO2 It is characterized by the presence of a phenyl ring substituted with a pyrrolidin-1-ylmethyl group and a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-(bromomethyl)phenylboronic acid with pyrrolidine. The reaction is typically carried out in a solvent such as tetrahydrofuran or dichloromethane at room temperature. Triethylamine is often used as a base to facilitate the reaction. The reaction mixture is stirred for a few hours, and the product is then isolated by concentration under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing, and optimized reaction times to ensure high yields and purity. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.
化学反应分析
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation Reactions: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction Reactions: The pyrrolidinyl group can undergo reduction reactions to form secondary amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or dimethylformamide are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are phenols or quinones.
Reduction: The major products are secondary amines.
科学研究应用
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid has several scientific research applications:
Biology: It is studied for its potential as a ligand in biological assays and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, including polymers and sensors.
作用机制
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)phenylboronic acid depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological applications, the pyrrolidinyl group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.
4-(Pyrrolidin-1-ylmethyl)phenylboronic ester: Similar structure but with an ester group instead of a boronic acid group.
4-(Pyrrolidin-1-ylmethyl)phenylboronic acid pinacol ester: Similar structure but with a pinacol ester group.
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a pyrrolidinyl group This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis
属性
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6,14-15H,1-2,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLRYOCYRFLMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)










![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)

